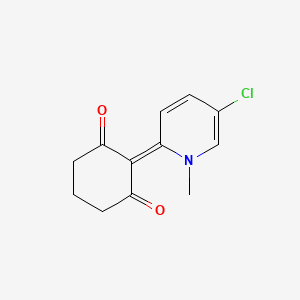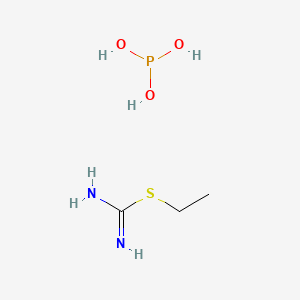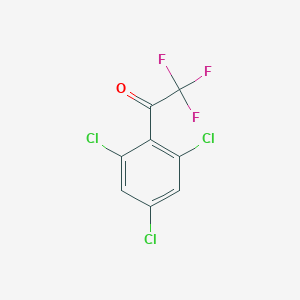![molecular formula C20H15N5O9 B12615316 3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione]](/img/structure/B12615316.png)
3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3'-(羟基亚氨基)双[1-(4-硝基苯基)吡咯烷-2,5-二酮] 是一种复杂的化合物,其特征在于存在吡咯烷环,羟基亚氨基和硝基苯基取代基。由于其潜在的生物活性以及在药物发现中的应用,该化合物在药物化学领域引起了广泛的兴趣。
准备方法
合成路线和反应条件
3,3'-(羟基亚氨基)双[1-(4-硝基苯基)吡咯烷-2,5-二酮] 的合成通常涉及 4-硝基苯肼与马来酸酐反应,形成吡咯烷-2,5-二酮环。羟基亚氨基的引入是通过中间体在控制条件下与羟胺反应进行的。反应通常在乙醇或甲醇等有机溶剂中进行,并且温度保持在约 60-80°C 以确保最佳产率。
工业生产方法
在工业环境中,该化合物的生产可能涉及连续流动反应器以维持一致的反应条件并提高产率。催化剂和优化反应参数的使用可以进一步提高合成过程的效率。
化学反应分析
反应类型
3,3'-(羟基亚氨基)双[1-(4-硝基苯基)吡咯烷-2,5-二酮] 会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等强氧化剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 硝基苯基可以与胺或硫醇等亲核试剂发生亲核取代反应。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 在氢氧化钠等碱存在下的胺或硫醇。
主要形成的产物
氧化: 形成相应的硝基衍生物。
还原: 形成氨基衍生物。
取代: 形成取代的吡咯烷衍生物。
科学研究应用
3,3'-(羟基亚氨基)双[1-(4-硝基苯基)吡咯烷-2,5-二酮] 有多种科学研究应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探索其在治疗各种疾病方面的潜在治疗效果。
工业: 用于开发具有特定性能的新材料。
作用机制
3,3'-(羟基亚氨基)双[1-(4-硝基苯基)吡咯烷-2,5-二酮] 的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。羟基亚氨基可以与活性位点残基形成氢键,而硝基苯基可以与芳香族残基发生 π-π 相互作用。这些相互作用可以调节靶蛋白的活性,从而导致所需的生物效应。
相似化合物的比较
类似化合物
- 3,3'-(羟基亚氨基)双[1-(4-氯苯基)吡咯烷-2,5-二酮]
- 3,3'-(羟基亚氨基)双[1-(3-氯苯基)吡咯烷-2,5-二酮]
- 3,3'-(羟基亚氨基)双[1-(3-甲氧基苯基)吡咯烷-2,5-二酮]
独特性
与类似化合物相比,3,3'-(羟基亚氨基)双[1-(4-硝基苯基)吡咯烷-2,5-二酮] 的独特性在于存在硝基苯基,这会极大地影响其化学反应性和生物活性。硝基可以增强化合物参与氧化还原反应和与生物靶标相互作用的能力,使其成为各种应用的宝贵化合物。
属性
分子式 |
C20H15N5O9 |
|---|---|
分子量 |
469.4 g/mol |
IUPAC 名称 |
3-[hydroxy-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H15N5O9/c26-17-9-15(19(28)21(17)11-1-5-13(6-2-11)24(31)32)23(30)16-10-18(27)22(20(16)29)12-3-7-14(8-4-12)25(33)34/h1-8,15-16,30H,9-10H2 |
InChI 键 |
ABIFKDSUJASUPF-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])N(C3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12615253.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12615256.png)
![1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one](/img/structure/B12615271.png)

![2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol](/img/structure/B12615281.png)
![2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate](/img/structure/B12615295.png)
![4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate](/img/structure/B12615299.png)
![2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12615302.png)

![(4E)-5-(3-fluorophenyl)-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12615312.png)
![2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one](/img/structure/B12615323.png)
![7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B12615329.png)

